N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that allows it to participate in various reactions and exhibit distinct biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves a multi-step reaction process. Starting from commercially available 4-methoxybenzoic acid, it undergoes a series of reactions such as esterification, amidation, and triazole ring formation. Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors and optimized conditions to ensure consistency and cost-effectiveness. This involves careful monitoring of parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. Continuous flow chemistry is often employed to improve reaction efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Halogenation, nitration, and alkylation can modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or ethanol.
Major Products Formed
Major products of these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products are often isolated and purified using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used as a probe to study enzyme interactions and molecular binding.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Enzyme Inhibition: It binds to and inhibits the activity of certain enzymes, disrupting biochemical pathways.
Signal Modulation: Modulates signaling pathways involved in cell growth and apoptosis.
Receptor Interaction: Interacts with cellular receptors, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparing N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide with similar compounds highlights its uniqueness:
N-((5-(methylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: Similar structure but different substituent group, leading to varied reactivity and biological activity.
N-((5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide: Positional isomer with differing chemical and physical properties.
N-((5-(ethylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxybenzamide: Contains ethoxy groups instead of methoxy, impacting its pharmacokinetic and dynamic profile.
This compound stands out due to its specific substituent groups, which confer unique chemical reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
N-[[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-28-20-23-22-18(24(20)15-7-11-17(27-3)12-8-15)13-21-19(25)14-5-9-16(26-2)10-6-14/h5-12H,4,13H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQUECXGUKWJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.